3-amino-5-tert-butyl-1H-pyridin-2-one

Description

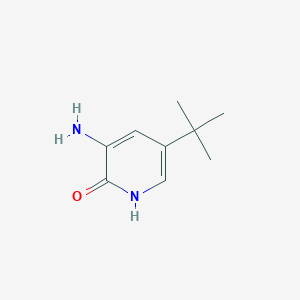

3-Amino-5-tert-butyl-1H-pyridin-2-one is a pyridin-2-one derivative featuring an amino group at position 3 and a bulky tert-butyl substituent at position 5. The pyridin-2-one core is a heterocyclic scaffold known for its pharmacological relevance, particularly in neurological and inflammatory disorders.

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-amino-5-tert-butyl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)6-4-7(10)8(12)11-5-6/h4-5H,10H2,1-3H3,(H,11,12) |

InChI Key |

CAFLHTCAXMJHCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CNC(=O)C(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-amino-5-tert-butyl-1H-pyridin-2-one with key analogs, focusing on substituent effects, synthesis, and biological activity:

Note: Calculated properties (e.g., logP) are estimated using analogous structures due to lack of direct data.

Key Observations:

Substituent Effects: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to aryl substituents (e.g., biphenyl in Compound 73). This may enhance blood-brain barrier penetration but reduce solubility in aqueous media.

Synthetic Routes :

- The target compound likely employs tert-butyl halides or Grignard reagents for alkylation, whereas Compounds 73/74 rely on cross-coupling (e.g., Suzuki) for aryl introduction .

Biological Implications :

- Compounds with halogenated substituents (e.g., Compound 74, 3,4-dichlorobenzyl analog) exhibit higher metabolic stability due to reduced cytochrome P450 interactions .

- The absence of halogenation in the target compound may result in faster clearance but lower toxicity risks.

Hydrogen-Bonding and Crystal Packing

The amino group in this compound can form N–H···O and N–H···N hydrogen bonds, similar to Etter’s rules for molecular aggregation . In contrast, Compounds 73/74 prioritize π-π stacking due to aromatic substituents, leading to distinct crystal packing behaviors. The tert-butyl group may disrupt hydrogen-bond networks, reducing crystallinity compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.